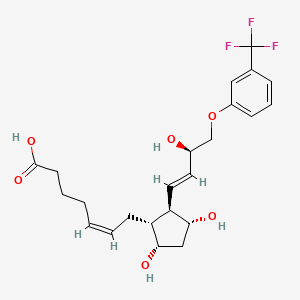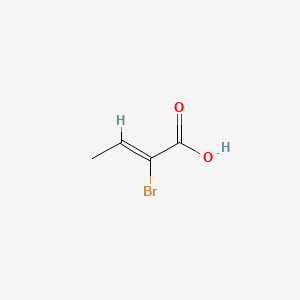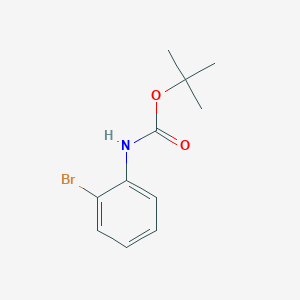
N-(tert-Butoxycarbonyl)-2-bromoaniline
Descripción general
Descripción
“N-(tert-Butoxycarbonyl)-2-bromoaniline” is a chemical compound that is part of the tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The N-Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
Chemical Reactions Analysis
The N-Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
Aplicaciones Científicas De Investigación
- Field : Chemistry
- Application : This research focuses on the deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes .
- Method : The process involves the addition/elimination with 3-Methoxypropylamine . The traditional deprotection strategies involving trifluoroacetic and other protic and Lewis acids proved unsuccessful in removal of the recalcitrant indole-N-Boc protecting group .
- Results : The research resulted in the production of various N-Boc protected [1,2,4]triazinyl-pyridin-2-yl indole Lewis basic procomplexants .
- Field : Organic Chemistry
- Application : This research presents a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .
- Method : The deprotection is achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours .
- Results : The procedure yields up to 90% and was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes
Mild Deprotection of the N-tert-Butoxycarbonyl (N-Boc) Group
- Field : Chemistry
- Application : This research focuses on the N-tert-Butoxycarbonylation of structurally diverse amines and sulfamides .
- Method : The process involves the use of di-tert-butyl dicarbonate under water-acetone catalyst-free conditions . The corresponding monocarbamate is obtained in excellent yields on short reaction times .
- Results : No competitive side reactions such as isocyanate urea and O-Boc were observed .
- Field : Organic Chemistry
- Application : This research presents a method for dipeptide synthesis using tert-butyloxycarbonyl-protected amino acid ionic liquids .
- Method : The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base .
- Results : The dipeptides were obtained in satisfactory yields in 15 minutes .
- Field : Biochemistry
- Application : N-(tert-Butoxycarbonyl)- L -valinol is used as a starting material for the synthesis of enantiopure homo -β-amino acids .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
- Field : Organic Chemistry
- Application : This research focuses on the synthesis of N - tert -butyloxycarbonyl-2-methyl-3- (1 H -1,2,4-triazol-1-yl)alanine .
- Method : The process is based on the substitution of the O -tosyl group present in the oxazoline ring with 1 H -1,2,4-triazole .
- Results : The results or outcomes obtained are not detailed in the source .
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides
tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis
Starting material for the synthesis of enantiopure homo -β-amino acids
Synthesis of N - tert -butyloxycarbonyl-2-methyl-3- (1 H -1,2,4-triazol-1-yl)alanine
- Field : Chemistry
- Application : This research focuses on the N-tert-Butoxycarbonylation of structurally diverse amines and sulfamides .
- Method : The process involves the use of di-tert-butyl dicarbonate under water-acetone catalyst-free conditions . The corresponding monocarbamate is obtained in excellent yields on short reaction times .
- Results : No competitive side reactions such as isocyanate urea and O-Boc were observed .
- Field : Organic Chemistry
- Application : This research presents a method for dipeptide synthesis using tert-butyloxycarbonyl-protected amino acid ionic liquids .
- Method : The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base .
- Results : The dipeptides were obtained in satisfactory yields in 15 minutes .
- Field : Biochemistry
- Application : N-(tert-Butoxycarbonyl)- L -valinol is used as a starting material for the synthesis of enantiopure homo -β-amino acids .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides
tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis
Starting material for the synthesis of enantiopure homo -β-amino acids
- Field : Organic Chemistry
- Application : This research focuses on the synthesis of N - tert -butyloxycarbonyl-2-methyl-3- (1 H -1,2,4-triazol-1-yl)alanine .
- Method : The process is based on the substitution of the O -tosyl group present in the oxazoline ring with 1 H -1,2,4-triazole .
- Results : The results or outcomes obtained are not detailed in the source .
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(2-bromophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBGKDLSIIHUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393753 | |
| Record name | N-(tert-Butoxycarbonyl)-2-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl)-2-bromoaniline | |
CAS RN |
78839-75-5 | |
| Record name | N-(tert-Butoxycarbonyl)-2-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-2-bromoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



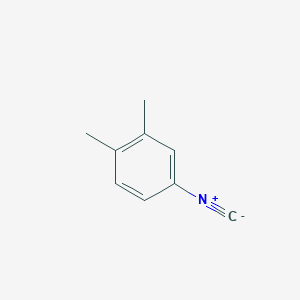
![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)
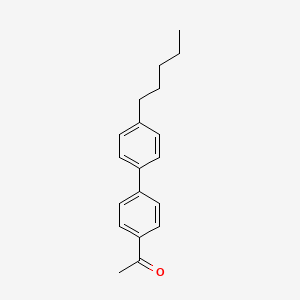
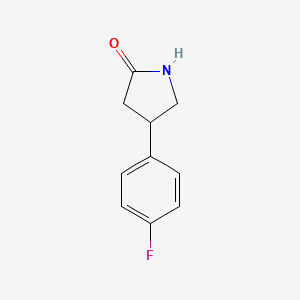
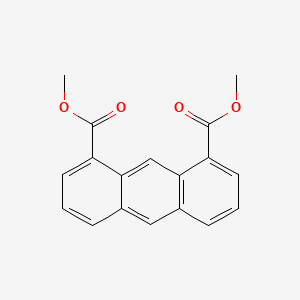
![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)
![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)
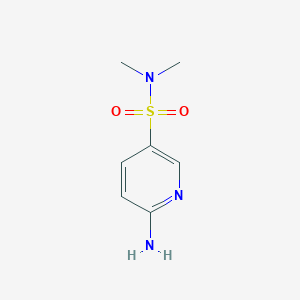
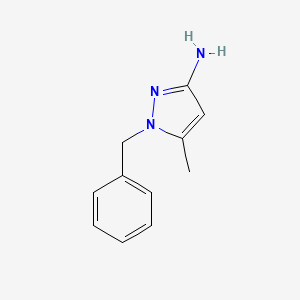
![2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1336099.png)
![Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate](/img/structure/B1336104.png)
